molecular formula C11H20N2O3 B1277636 (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate CAS No. 76944-95-1

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate

Cat. No.: B1277636
CAS No.: 76944-95-1
M. Wt: 228.29 g/mol
InChI Key: AQKNKAUJTJFUMG-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate typically involves the reaction of tert-butyl (S)-(2-oxoazepan-3-yl)carbamate with lithium bis(trimethylsilyl)amide in anhydrous tetrahydrofuran . The reaction is concentrated and purified using reverse-phase preparative high-performance liquid chromatography (RP prep-HPLC) to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include lithium bis(trimethylsilyl)amide, anhydrous tetrahydrofuran, and other organic solvents . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate is unique due to its specific tert-butyl and carbamate functional groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKNKAUJTJFUMG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427422
Record name tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76944-95-1
Record name tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76944-95-1
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